

The Enigmatic Case of Dicranolomin: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicranolomin*

Cat. No.: B045606

[Get Quote](#)

An in-depth investigation into the scientific literature and chemical databases reveals a significant lack of accessible information regarding the discovery, history, and biological activity of a compound specifically named "**Dicranolomin**." While a singular entry exists in the PubChem database for a compound with this name, a deeper dive into primary and secondary research sources yields no corroborating evidence of its formal discovery, isolation, or characterization. This technical guide, therefore, aims to provide a comprehensive overview of the available information and contextualize it within the broader landscape of chemical constituents isolated from the reported botanical sources.

The PubChem Entry: A Solitary Data Point

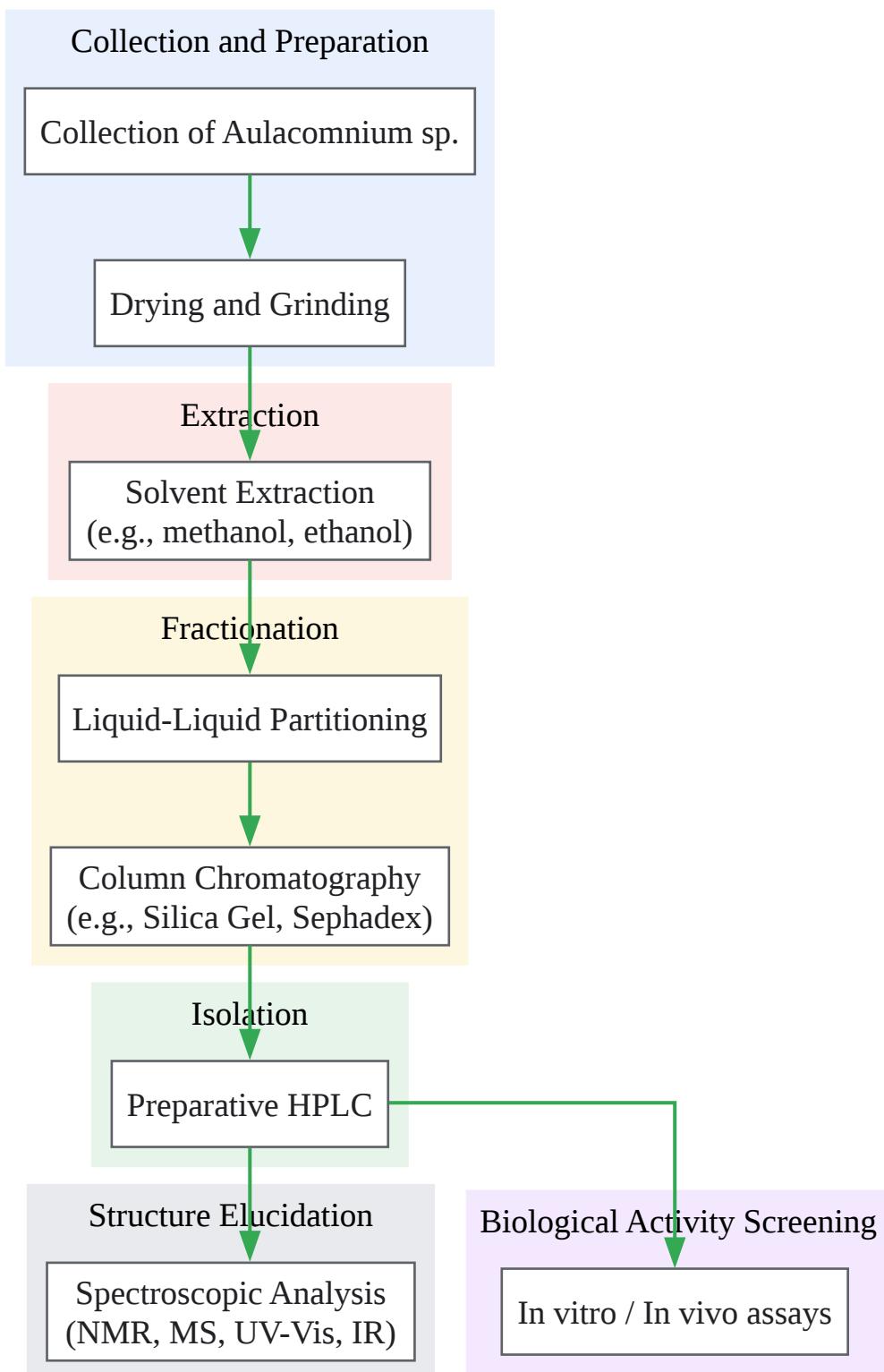
The sole reference to "**Dicranolomin**" is found in the PubChem database (CID 5469097). This entry assigns the molecular formula $C_{30}H_{18}O_{12}$ to the compound and indicates its presence in the moss species *Aulacomnium palustre* and *Aulacomnium androgynum*. However, the entry critically lacks citations to peer-reviewed scientific literature that would typically accompany the discovery and characterization of a novel natural product. This absence of verifiable sources makes it impossible to construct a historical timeline of its discovery or to detail the researchers and institutions involved.

Table 1: Physicochemical Properties of the Putative **Dicranolomin**

Property	Value	Source
Molecular Formula	$C_{30}H_{18}O_{12}$	PubChem
Molecular Weight	570.5 g/mol	PubChem
XLogP3	4.3	PubChem
Exact Mass	570.07982601 Da	PubChem
Topological Polar Surface Area	214 Å ²	PubChem
Heavy Atom Count	42	PubChem
Formal Charge	0	PubChem
Complexity	1120	PubChem

Source: PubChem CID 5469097. It is important to note that this data is computationally predicted and not experimentally verified in accessible literature.

The Botanical Context: Chemical Diversity in Aulacomnium


Given the lack of specific data for "**Dicranolomin**," a broader examination of the chemical constituents of the Aulacomnium genus is warranted. Mosses, in general, are known to produce a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds. These compounds often play a role in the plant's defense mechanisms and adaptation to environmental stressors.

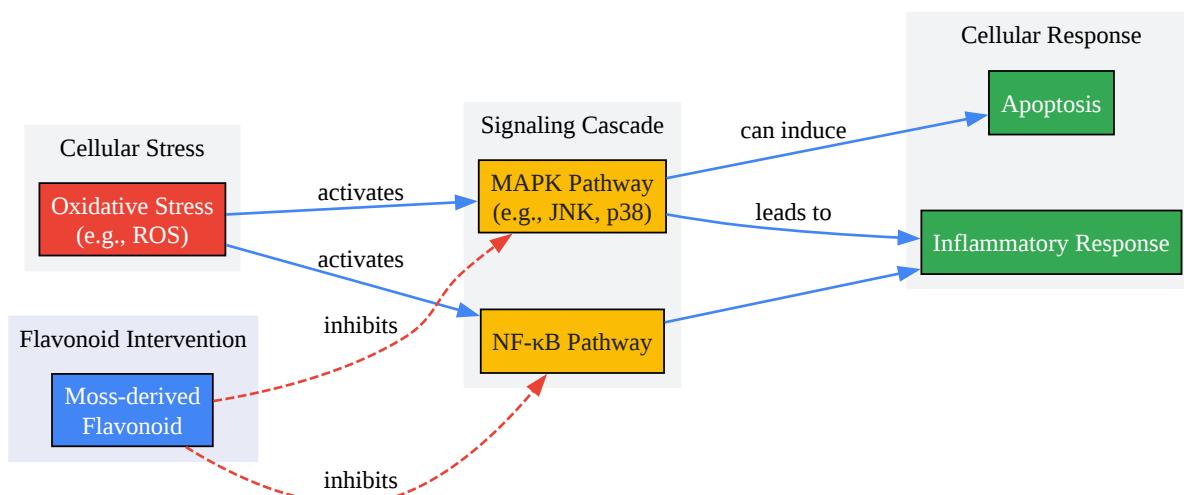
Research on the chemical composition of Aulacomnium palustre and other related moss species has revealed the presence of various flavonoids and other phenolic compounds. Flavonoids are a well-studied class of plant secondary metabolites with a wide range of reported biological activities. The history of flavonoid discovery from mosses dates back several decades, with ongoing research continuing to uncover novel structures and functions.

Methodologies for Natural Product Discovery from Mosses: A General Protocol

The discovery and characterization of a novel compound from a botanical source like Aulacommium would typically follow a standardized experimental workflow. The following is a generalized protocol based on common practices in natural product chemistry.

3.1. General Experimental Workflow

[Click to download full resolution via product page](#)


A generalized workflow for the isolation and characterization of natural products from mosses.

3.2. Detailed Methodologies

- Collection and Preparation: Plant material (*Aulacomnium sp.*) is collected from its natural habitat, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried or freeze-dried and ground to a fine powder.
- Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
- Fractionation and Isolation: The crude extracts are then fractionated using various chromatographic techniques. This multi-step process aims to separate the complex mixture into simpler fractions and ultimately isolate pure compounds.
 - Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation.
 - Column Chromatography: Fractions are further purified using column chromatography with different stationary phases (e.g., silica gel, Sephadex) and mobile phase gradients.
 - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain highly pure compounds.
- Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.
 - UV-Visible and Infrared Spectroscopy: To identify functional groups and chromophores.

Potential Signaling Pathways and Biological Activities of Moss-Derived Flavonoids

While no biological activity has been documented for "**Dicranolomin**," flavonoids isolated from various moss species have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The potential mechanisms of action for these compounds often involve modulation of cellular signaling pathways.

[Click to download full resolution via product page](#)

A hypothetical model of flavonoid intervention in cellular stress signaling pathways.

Conclusion: An Unresolved Mystery

The identity and history of "**Dicranolomin**" remain an enigma. The absence of any corroborating scientific literature beyond a single, uncited database entry suggests that this compound may be an artifact of database entry, a misnomer for another compound, or a yet-to-be-published discovery. For researchers, scientists, and drug development professionals, this case underscores the critical importance of relying on peer-reviewed and verifiable sources of information. While the chemical space of natural products from mosses like *Aulacomnium* remains a promising area for exploration, any claims regarding "**Dicranolomin**" should be approached with a high degree of scientific skepticism until substantiated by primary research.

Future investigations into the chemical constituents of *Aulacomnium palustre* and *Aulacomnium androgynum* may one day shed light on the existence and nature of this mysterious compound.

- To cite this document: BenchChem. [The Enigmatic Case of Dicranolomin: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045606#dicranolomin-discovery-and-history\]](https://www.benchchem.com/product/b045606#dicranolomin-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com